Minaprine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mood Disorders

- Depression: Some research suggests Minaprine might be effective in treating depression. Studies have shown improvement in symptoms like fatigue, mood, and sleep in patients with depression Psychopharmacology Bulletin: . However, more robust clinical trials are needed to confirm its efficacy and compare it to standard antidepressants.

Fatigue

- Chronic Fatigue Syndrome (CFS): Minaprine has been explored as a treatment for CFS due to its potential effects on energy levels. A small study showed some improvement in fatigue scores in CFS patients Advances in Nervous System Research and Application. However, further research is needed to determine its effectiveness in larger populations.

Other Potential Applications

- Neurological Disorders: Limited research suggests Minaprine might have benefits in managing symptoms of some neurological disorders. Studies have explored its use in Alzheimer's disease and Parkinson's disease, but the evidence is inconclusive Psychopharmacology Abstracts.

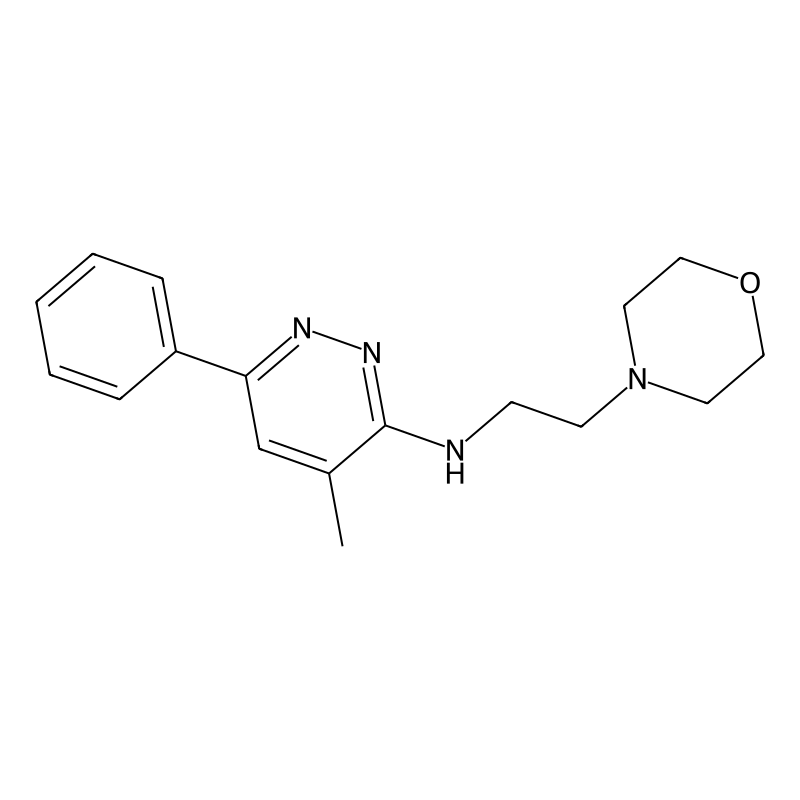

Minaprine is classified as an amino-phenylpyridazine derivative with the chemical formula C₁₇H₂₂N₄O. It has a molecular weight of approximately 298.4 grams per mole . Minaprine functions as a monoamine oxidase inhibitor and has been used in the treatment of depression. It is known for its relatively low incidence of side effects such as cardiotoxicity, drowsiness, and weight gain compared to other antidepressants . The compound acts on various neurotransmitter systems by binding to serotonin type 2 receptors and dopamine D1 and D2 receptors, thereby blocking the reuptake of serotonin and dopamine .

Minaprine undergoes various chemical transformations. Notably, it can be hydroxymethylated when exposed to ionizing radiation in methanolic conditions, leading to the formation of novel derivatives like minaprinol. This transformation enhances its anti-inflammatory properties by inhibiting nitric oxide and prostaglandin E₂ production in macrophage cells . The primary reaction mechanism involves the generation of free radicals that facilitate these modifications.

Minaprine exhibits several biological activities, particularly in the central nervous system. It is recognized for its antidepressant effects through multiple mechanisms:

- Reversible inhibition of monoamine oxidase A: This action increases the availability of neurotransmitters such as serotonin and norepinephrine .

- Dopaminergic activity: Minaprine improves memory consolidation and cognitive function through its dopaminergic actions .

- Cholinomimetic effects: The compound also shows mild cholinomimetic properties, further contributing to its mood-brightening effects .

Additionally, minaprine has demonstrated antibiotic activity against certain resistant bacterial strains, making it a compound of interest beyond psychiatric applications .

The synthesis of minaprine involves several steps:

- Formation of pyridazine: Acetophenone reacts with pyruvic acid followed by hydrazine treatment to yield a pyrazidinone.

- Chlorination: The pyrazidinone is treated with phosphoryl chloride to produce a chloro-substituted pyridazine.

- Final coupling: The chloro-pyridazine is reacted with a morpholine derivative's primary amine group to yield minaprine .

This multi-step synthesis highlights the complexity involved in producing this compound.

Minaprine was primarily used as an antidepressant in clinical settings until its withdrawal from the market due to safety concerns related to convulsions . Despite this setback, ongoing research into its pharmacological properties continues to explore potential applications in treating mood disorders and cognitive impairments.

Studies indicate that minaprine interacts with several neurotransmitter systems:

- Serotonin receptors: It acts as an antagonist at serotonin type 2 receptors.

- Dopamine receptors: Minaprine functions as an agonist at both dopamine D1 and D2 receptors.

- Acetylcholinesterase inhibition: The compound has been shown to inhibit acetylcholinesterase activity in rat brain homogenates, which may contribute to its cognitive-enhancing effects .

These interactions suggest that minaprine may have multifaceted roles in modulating neurotransmitter dynamics.

Minaprine shares structural similarities and pharmacological properties with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Class | Key Features |

|---|---|---|

| Tranylcypromine | Monoamine oxidase inhibitor | Known for strong MAO inhibition; used for depression |

| Phenelzine | Monoamine oxidase inhibitor | Non-selective MAO inhibitor; associated with weight gain |

| Selegiline | Selective MAO-B inhibitor | Primarily used in Parkinson's disease; less side effects |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Unique mechanism; used for depression and smoking cessation |

| Minaprine | Monoamine oxidase inhibitor | Lower cardiotoxicity; unique dopaminergic effects |

Minaprine's unique profile lies in its combination of low side effects and dual action on both serotonin and dopamine systems, distinguishing it from other antidepressants.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.03 (LogP)

2

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX07 - Minaprine

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Amine oxidases [EC:1.4.3.-]

MAOA [HSA:4128] [KO:K00274]

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Minaprine has known human metabolites that include 4-Hydroxyminaprine.

Wikipedia

Dates

A review of the relationships of Xenochrophis cerasogaster Cantor, 1839 (Serpentes: Colubridae) to its congeners

Jayaditya Purkayastha, Jatin Kalita, Rajeev Kungur Brahma, Robin Doley, Madhurima DasPMID: 30485958 DOI: 10.11646/zootaxa.4514.1.10

Abstract

We sampled snakes of the genus Xenochrophis from across Northeast India. The snakes were evaluated for both morphological and molecular parameters. Phylogenetic relationship was reconstructed using mitochondrial genes (Cytb, 12s rRNA, ND4). The genus Xenochrophis was found to be paraphyletic, X. piscator complex and X. punctulatus form a single clade with Atretium schistosum as their sister taxon. X. cerasogaster forms a distinct lineage. X. vittatus and X. trianguligerus are related to the genus Rhabdophis. Herein it is recommended that X. piscator complex, i.e. X. asperrimus, X. flavipunctatus, X. melanzostus, X. piscator, X. sanctijohannis, X. schnurrenbergeri and X. tytleri, as well as X. punctulatus be reallocated to the genus Fowlea.[Transdiaphragmatic dissection of the stomach; anatomical basis of the transpyloric passage of the Cantor tube in intestinal occlusion]

J P OTEROPMID: 24538403 DOI:

Abstract

Purification of bufadienolides from the skin of Bufo bufo gargarizans Cantor with positively charged C18 column

Xiaolong Li, Zhimou Guo, Chaoran Wang, Aijin Shen, Yanfang Liu, Xiuli Zhang, Weijie Zhao, Xinmiao LiangPMID: 24503198 DOI: 10.1016/j.jpba.2014.01.002

Abstract

As a kind of promising anticancer compounds, the preparation of bufadienolides is a hot study spot. However, due to the complexity of biological sample, the purification of bufadienolides from a crude sample (toad skin) is a tough work. In this paper, we reported a new way based on positively charged C18 material (XCharge C18) to quickly separate and purify bufadienolides from toad skin. By this method, the different ionic feature of the amino acid conjugated bufadienolides (AACBs) and the free form bufadienolides (AAUBs) was firstly utilized to obtain distinct separation selectivity on the XCharge C18 column. Additionally, the peak tailing problem of AACBs on conventional C18 was resolved and better resolutions were achieved on the XCharge C18, thus, two kinds of bufadienolides on one column were successfully purified respectively. Taking F13 as an example, the method was validated by liquid chromatography-mass spectrometry (LC-MS), and then 4 AACBs as well as 4 AAUBs were simultaneously purified by preparative XCharge C18. In addition, the application of this method in other fractions was also validated. The results suggested that the developed method is a practical and promising tool for efficient separation and purification of bufadienolides from toad skin.[Treatment of mechanical and dynamic ileus with gastrointestinal intubation and continuous aspiration with Cantor's apparatus]

U CASABONAPMID: 14816536 DOI:

Abstract

[Trans-diaphragmatic dissection of the stomach; anatomic basis for trans-pyloric passage of Cantor's tube in intestinal occlusion]

J P OTEROPMID: 14811796 DOI:

Abstract

[Two cases of intestinal occlusion intubated with Cantor tube radiographic documentation]

H CARDEZAPMID: 14772109 DOI:

Abstract

Molecular properties and CYP2D6 substrates: central nervous system therapeutics case study and pattern analysis of a substrate database

Laura K Chico, Heather A Behanna, Wenhui Hu, Guifa Zhong, Saktimayee Mitra Roy, D Martin WattersonPMID: 19661215 DOI: 10.1124/dmd.109.028134

Abstract

CYP2D6 substrate status is a critical Go/No Go decision criteria in central nervous system (CNS) drug discovery efforts because the polymorphic nature of CYP2D6 can lead to variable patient safety and drug efficacy. In addition, CYP2D6 is disproportionately involved in the metabolism of CNS drugs compared with other drug classes. Therefore, identifying trends in small molecule properties of CNS-penetrant compounds that can help discriminate potential CYP2D6 substrates from nonsubstrates would allow additional prioritization in the synthesis and biological evaluation of new therapeutic candidates. We report here the conversion of the CNS drug minaprine from substrate to nonsubstrate, as well as the conversion of the related CNS drug minozac from nonsubstrate to substrate, through the use of analog synthesis and CYP2D6 enzyme kinetic analyses. No single molecular property strongly correlated with substrate status for this 3-amino-4-methyl-6-phenylpyridazine scaffold, although molecular volume and charge appeared to be indirectly related. A parsed database of CYP2D6 substrates across diverse chemical structures was assembled and analyzed for physical property trends correlating with substrate status. We found that a complex interplay of properties influenced CYP2D6 substrate status and that the particular chemical scaffold affects which properties are most prominent. The results also identified an unexpected issue in CNS drug discovery, in that some property trends correlative with CYP2D6 substrates overlap previously reported properties that correlate with CNS penetrance. These results suggest the need for a careful balance in the design and synthesis of new CNS therapeutic candidates to avoid CYP2D6 substrate status while maintaining CNS penetrance.Aminopyridazines as acetylcholinesterase inhibitors

J M Contreras, Y M Rival, S Chayer, J J Bourguignon, C G WermuthPMID: 10052979 DOI: 10.1021/jm981101z

Abstract

Following the discovery of the weak, competitive and reversible acetylcholinesterase (AChE)-inhibiting activity of minaprine (3c) (IC50 = 85 microM on homogenized rat striatum AChE), a series of 3-amino-6-phenylpyridazines was synthesized and tested for inhibition of AChE. A classical structure-activity relationship exploration suggested that, in comparison to minaprine, the critical elements for high AChE inhibition are as follows: (i) presence of a central pyridazine ring, (ii) necessity of a lipophilic cationic head, (iii) change from a 2- to a 4-5-carbon units distance between the pyridazine ring and the cationic head. Among all the derivatives investigated, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y), which shows an IC50 of 0.12 microM on purified AChE (electric eel), was found to be one of the most potent anti-AChE inhibitors, representing a 5000-fold increase in potency compared to minaprine.1Antidepressant response follows an exponential decay curve: replication and extension

W BoyerPMID: 9315997 DOI: 10.1097/00004714-199710000-00015

Abstract

Computerised psychomotor performance testing: a comparative study of the single dose pharmacodynamics of minaprine and amitriptyline in young and elderly subjects

M T Kinirons, S H Jackson, L Kalra, R T Trevit, C G SwiftPMID: 12959320 DOI: 10.1111/j.1365-2125.1993.tb00381.x